Indazole, 4-fluoro-1-hydroxy-
Description
Significance of Nitrogen-Containing Heterocycles in Organic Synthesis and Ligand Design
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and functional materials. nih.govjlu.edu.cn Their prevalence stems from their unique electronic properties, ability to engage in hydrogen bonding, and their capacity to serve as ligands for metal catalysts. sigmaaldrich.com These characteristics make them indispensable tools in the design of new drugs and the development of novel synthetic methodologies. In drug design, the nitrogen atoms in these rings can act as key interaction points with biological targets, influencing the potency and selectivity of a molecule. unito.it
The Indazole Core: Fundamental Structure and Tautomeric Considerations (e.g., 1H- and 2H-Indazoles)
The indazole core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This structure gives rise to tautomerism, with the most common forms being 1H-indazole and 2H-indazole. The position of the nitrogen-bound hydrogen atom significantly influences the molecule's electronic distribution, stability, and reactivity. The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.gov This tautomeric behavior is a critical consideration in the synthesis and biological activity of indazole derivatives, as different tautomers can exhibit distinct pharmacological profiles.
Overview of Indazole Derivatives in Chemical Literature
The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. researchgate.net Indazole derivatives have been reported to possess a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Several FDA-approved drugs, such as the anti-cancer agent pazopanib (B1684535) and the anti-emetic granisetron, feature an indazole core, highlighting the therapeutic importance of this heterocyclic system. nih.gov The chemical literature is rich with methods for the synthesis and functionalization of the indazole ring, allowing for the creation of diverse molecular libraries for drug discovery. organic-chemistry.org
Research Focus: Indazole, 4-Fluoro-1-hydroxy- as a Unique Chemical Entity
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information on "Indazole, 4-fluoro-1-hydroxy-". While the constituent parts of its name—indazole, fluoro, and hydroxy—are common in chemical synthesis, their specific combination in this arrangement does not appear in readily accessible research. For instance, 4-fluoro-1H-indazole is a known compound used as a building block in the synthesis of pharmaceuticals and other functional materials. chemimpex.comossila.com Similarly, hydroxylated indazoles are also subjects of research. researchgate.net
However, the target compound, with a fluorine at the 4-position and a hydroxyl group on the N1 nitrogen of the pyrazole ring, is not well-documented. The synthesis of N-hydroxyindoles can be challenging, and the specific combination of substituents may present unique synthetic hurdles or result in a compound with properties that have not yet been explored or published. The absence of data precludes a detailed discussion of its synthesis, properties, and potential applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5FN2O |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
4-fluoro-1-hydroxyindazole |
InChI |
InChI=1S/C7H5FN2O/c8-6-2-1-3-7-5(6)4-9-10(7)11/h1-4,11H |
InChI Key |
VVZNLODKPADBHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2O)C(=C1)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Indazole, 4 Fluoro 1 Hydroxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of indazole derivatives, allowing for the precise assignment of protons and carbons within the molecule. It is particularly crucial for differentiating between N-1 and N-2 substituted isomers, as the chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern. nih.govtandfonline.com
For 4-fluoro-1-hydroxy-indazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The fluorine atom at the C4 position and the hydroxyl group on the N1 position significantly influence the electronic environment and, consequently, the chemical shifts of the neighboring protons. The proton at C3 would likely appear as a singlet, while the protons on the benzene (B151609) ring (H5, H6, and H7) would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to homo- and heteronuclear coupling with each other and with the fluorine atom. The N-hydroxy proton is expected to appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR spectroscopy provides further confirmation of the structure. nih.govresearchgate.net The spectrum will display seven distinct signals corresponding to the seven carbon atoms of the indazole core. The carbon atom bonded to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of C3a and C7a are also diagnostic in confirming the 1-hydroxy substitution. nih.gov Distinguishing between the 1-hydroxy and 2-hydroxy isomers is readily achievable by comparing the ¹³C NMR data, as the chemical shifts, particularly for the carbons of the pyrazole (B372694) ring (C3, C3a, C7a), differ significantly between the two regioisomers. nih.govoxinst.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for Indazole, 4-fluoro-1-hydroxy-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| H3 | ~8.0-8.2 (s) | - | - |
| H5 | ~7.0-7.2 (dd) | - | J(H5,H6), J(H5,F) |
| H6 | ~7.3-7.5 (td) | - | J(H6,H5), J(H6,H7) |
| H7 | ~7.6-7.8 (d) | - | J(H7,H6) |
| N1-OH | Variable (br s) | - | - |
| C3 | - | ~135-140 | - |
| C3a | - | ~120-125 | - |
| C4 | - | ~150-155 (d) | ¹J(C4,F) ~240-250 Hz |
| C5 | - | ~110-115 (d) | ²J(C5,F) |
| C6 | - | ~125-130 | - |
| C7 | - | ~115-120 | - |
| C7a | - | ~140-145 | - |
Note: Predicted values are based on general principles and data for similar indazole derivatives. Actual values may vary. s=singlet, d=doublet, dd=doublet of doublets, td=triplet of doublets, br=broad.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) serves as a critical technique for confirming the molecular weight and elemental composition of Indazole, 4-fluoro-1-hydroxy-. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺, which for C₇H₅FN₂O is 152.0386. This precise mass measurement is instrumental in confirming the molecular formula.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation Data for Indazole, 4-fluoro-1-hydroxy-
| m/z Value | Predicted Fragment Ion | Possible Neutral Loss |
| 152 | [C₇H₅FN₂O]⁺• (Molecular Ion) | - |
| 136 | [C₇H₅FN₂]⁺• | O |
| 135 | [C₇H₄FN₂]⁺ | OH |
| 124 | [C₆H₄FN]⁺• | N₂ from [M-O]⁺• |
| 109 | [C₆H₄F]⁺ | HCN from [C₇H₄FN₂]⁺ |
| 108 | [C₆H₃F]⁺• | HCN from [M-O-HCN]⁺• |
Note: These are predicted fragmentation pathways. The relative abundance of each fragment will depend on the ionization conditions.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a powerful method for identifying the characteristic vibrational modes and functional groups present in a molecule. The IR spectrum of Indazole, 4-fluoro-1-hydroxy- is expected to show several key absorption bands that confirm its structure. psu.edu
A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the N-hydroxy group, likely broadened due to hydrogen bonding in the solid state. psu.edursc.org The N-H stretching vibration of the indazole ring, if present in a tautomeric form, would also appear in this region, but the 1-hydroxy substitution makes this less likely. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
The C-F stretching vibration will give rise to a strong absorption band typically in the 1250-1000 cm⁻¹ region. The exact position can help confirm the presence of the fluorine substituent. The aromatic C=C and C=N double bond stretching vibrations from the fused ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region. psu.edu Fingerprint region absorptions below 1000 cm⁻¹ will correspond to various C-H bending and ring deformation modes, providing a unique pattern for the compound.
Interactive Table 3: Predicted Characteristic IR Absorption Bands for Indazole, 4-fluoro-1-hydroxy-
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400 - 3200 | O-H stretch (N-hydroxy) | Broad, Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |
| 1650 - 1600 | C=N stretch | Medium |
| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong (multiple bands) |
| 1250 - 1150 | C-F stretch | Strong |
| 900 - 650 | Aromatic C-H out-of-plane bend | Strong |
Note: These are predicted absorption ranges and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The supramolecular architecture is of particular interest. The presence of the N-hydroxy group introduces a strong hydrogen bond donor, which is expected to play a dominant role in the crystal packing. nih.gov It is highly probable that the molecules will form hydrogen-bonded dimers, chains, or more complex networks through N-OH···N or N-OH···O interactions. core.ac.uknih.gov
Furthermore, the fluorine atom at the C4 position can participate in non-covalent interactions, such as C-H···F hydrogen bonds or halogen bonding, which can further influence the crystal packing arrangement. nih.govossila.com The interplay between the strong N-OH···N/O hydrogen bonds and these weaker interactions will ultimately determine the final supramolecular assembly in the crystal lattice. Analysis of the crystal structure would reveal whether the solid state consists of catemers (chains) or discrete dimeric or trimeric units, which is a known variable in substituted indazoles. core.ac.uk
Theoretical and Computational Investigations of Indazole, 4 Fluoro 1 Hydroxy
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can determine optimized molecular geometry, vibrational frequencies, and various electronic parameters. For indazole derivatives, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate their fundamental chemical characteristics. acs.orgnih.gov These calculations provide a foundational understanding of the molecule's stability and reactivity. nih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and a greater ease of electronic excitation. nih.gov
In indazole derivatives, the HOMO is often located on the fused benzo-pyrazole ring system, while the LUMO distribution can vary depending on the substituents. The introduction of electron-withdrawing groups like fluorine can tune this energy gap. ossila.com For related heterocyclic compounds, calculated HOMO-LUMO gaps indicate their potential for charge transfer within the molecule. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and will exhibit higher chemical reactivity. nih.gov
Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
| Compound Class | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Benzo[b] ossila.comcymitquimica.comoxazin-3-yl derivative | DFT/6-31(G)d | - | - | 0.800 |
| Benzo[b] ossila.comcymitquimica.comthiazin-3-yl derivative | DFT/6-31(G)d | - | - | 0.870 |
Data is illustrative of similar heterocyclic systems as reported in computational studies. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (most negative potential) and blue indicates regions of low electron density (most positive potential). researchgate.net
For a molecule like 4-fluoro-1-hydroxy-indazole, the MEP map would be expected to show significant negative potential around the oxygen atom of the hydroxyl group, the fluorine atom, and the nitrogen atoms of the pyrazole (B372694) ring, making these sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for nucleophilic interaction. These maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, in ligand-receptor binding. researchgate.netresearchgate.net
Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-isomers. The relative stability of these tautomers is a key aspect of their chemistry. nih.gov Computational studies, such as DFT calculations, can predict the energies of these isomers to determine the predominant form. For the parent indazole molecule, the 1H-indazole tautomer is known to be more thermodynamically stable than the 2H-indazole form. nih.gov
Studies on indazole in acidic conditions have shown that the 1-substituted isomer is significantly more stable than the 2-substituted isomer, with a calculated energy difference of about 20 kJ·mol⁻¹. acs.org The presence of substituents, such as the 4-fluoro and 1-hydroxy groups, would influence this equilibrium. The 1-hydroxy group would block tautomerization involving that nitrogen, but the pyrazole ring's other nitrogen could still participate. DFT calculations would be essential to quantify the relative stabilities of any possible tautomers of 4-fluoro-1-hydroxy-indazole.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net
Docking simulations calculate a score, often expressed as binding affinity or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A more negative binding energy typically indicates a more stable and favorable interaction. researchgate.net In studies of indazole derivatives as inhibitors of specific enzymes like kinases, docking is used to predict which analogues will bind most effectively. nih.gov The predicted binding affinity helps prioritize compounds for synthesis and further biological testing.
For 4-fluoro-1-hydroxy-indazole, docking studies against a specific protein target would predict its binding orientation and affinity. The results would be compared to known inhibitors to gauge its potential efficacy.
Table 2: Example Binding Affinities of Indazole Derivatives with Protein Targets
| Ligand | Protein Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Indazolyl-oxadiazole derivative | PARP1 | -7.29 |
| Tetrahydrocarbazole derivative | hTERT | -6.74 |
Data is illustrative of binding affinities reported for various heterocyclic compounds in docking studies. researchgate.netdntb.gov.ua
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, π-π stacking, hydrophobic interactions, and halogen bonds. ossila.comnih.gov
For 4-fluoro-1-hydroxy-indazole, the key functional groups would be critical for these interactions:
Hydrogen Bonding: The N-hydroxy group and the pyrazole nitrogen atoms are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov
Halogen Bonding: The fluorine atom at the 4-position can participate in halogen bonds and other electrostatic interactions, which can enhance binding affinity and selectivity. ossila.com
π-π Stacking: The aromatic indazole ring system can engage in π-π stacking or edge-to-face π-interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan within the binding pocket. nih.gov
By analyzing the docked pose, researchers can identify these crucial interactions, understand the molecular basis of recognition, and guide the design of new derivatives with improved binding properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel molecules and understanding the key structural features required for therapeutic efficacy.
The development of robust QSAR models is a critical step in the computational assessment of drug candidates. For indazole derivatives, both 2D and 3D QSAR models have been successfully developed to predict their activity against various biological targets. researchgate.netgrowingscience.com These models are built using a training set of molecules with known activities and are then validated using an external test set to ensure their predictive power.
2D QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors, and physicochemical properties. nih.govnih.govnih.gov For instance, a study on indazole derivatives as TTK inhibitors resulted in a 2D QSAR model with a high squared cross-validation coefficient (q²) of 0.950 and a predictive r² (pred_r²) of 0.877, indicating excellent predictive capability. researchgate.net These models are computationally less intensive and are useful for initial screening and understanding general structural requirements.
3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic interactions between a ligand and its receptor. nih.govmdpi.com These models require the 3D alignment of the molecules and generate contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. A 3D QSAR study on indazole derivatives as HIF-1α inhibitors yielded statistically significant models that provided a structural framework for designing new inhibitors. nih.gov Similarly, a 3D QSAR model for indazole derivatives as TTK inhibitors showed a q² of 0.899 and a pred_r² of 0.957. researchgate.net
The statistical validation of these models is crucial and is typically assessed using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²).
| QSAR Model Type | Target | q² | pred_r² | Key Findings | Reference |
| 2D QSAR | TTK Inhibitors | 0.950 | 0.877 | Hydrogen count and hydrophilicity are important for activity. | researchgate.net |
| 3D QSAR (k-NN MFA) | TTK Inhibitors | 0.899 | 0.957 | Steric and hydrophobic fields significantly influence activity. | researchgate.net |
| 3D QSAR (Field and Gaussian-based) | HIF-1α Inhibitors | - | - | Steric and electrostatic maps provide a framework for new inhibitor design. | nih.gov |
This table presents representative data from studies on indazole derivatives to illustrate the validation of QSAR models. The specific values for Indazole, 4-fluoro-1-hydroxy- would require a dedicated study.
A primary outcome of QSAR studies is the identification of key molecular descriptors that govern the biological activity of a compound series. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
For indazole derivatives, several studies have highlighted the importance of specific descriptors:
Electronic Descriptors: The electronic properties of the indazole ring and its substituents play a crucial role in binding interactions. Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges are often correlated with activity. walisongo.ac.id For instance, the electrostatic contour maps from 3D-QSAR studies on HIF-1α inhibitors indicated that regions of positive and negative potential are critical for binding. nih.gov The introduction of a highly electronegative fluorine atom at the 4-position and a hydroxyl group at the 1-position in "Indazole, 4-fluoro-1-hydroxy-" would significantly alter the electronic landscape of the molecule, likely influencing its interaction with target proteins. nih.gov
Steric Descriptors: The size and shape of the molecule are critical for its fit within a receptor's binding pocket. Steric descriptors, such as molecular weight, molar refractivity, and van der Waals volume, are often significant in QSAR models. mdpi.com 3D-QSAR contour maps frequently reveal regions where bulky substituents are either favored or disfavored. nih.gov
Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by its partition coefficient (log P), is a key determinant of its pharmacokinetic and pharmacodynamic properties. nih.gov QSAR studies on indazole derivatives have shown that hydrophobic descriptors are significant contributors to their activity. researchgate.net The fluorine atom in "Indazole, 4-fluoro-1-hydroxy-" is expected to increase lipophilicity in its local environment.
Topological and Connectivity Indices: These descriptors encode information about the branching and connectivity of atoms within a molecule. nih.gov Descriptors such as the Wiener index and molecular connectivity indices have been found to be significant in modeling the activity of various bioactive compounds. nih.gov
| Descriptor Type | Examples | Influence on Binding Interactions of Indazole Derivatives | Potential Impact of 4-fluoro and 1-hydroxy Substituents |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Modulate electrostatic and hydrogen bonding interactions with the receptor. nih.gov | The electronegative fluorine and the hydrogen-bond donating hydroxyl group will alter the charge distribution and interaction potential. nih.gov |
| Steric | Molecular weight, Molar volume | Determine the complementarity of the ligand with the binding site. nih.gov | The size of the substituents will influence the fit within the receptor pocket. |
| Hydrophobic | Log P, Hydrophobic field contributions | Affect membrane permeability and hydrophobic interactions within the binding pocket. researchgate.net | The fluorine atom can increase local lipophilicity, while the hydroxyl group adds a polar character. |
| Topological | Wiener index, Connectivity indices | Reflect the overall shape and size of the molecule. nih.gov | Changes in the molecular graph due to substitution will be captured by these indices. |
This table summarizes key structural descriptors and their general influence, with theoretical considerations for Indazole, 4-fluoro-1-hydroxy-.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes
While QSAR provides valuable static correlations, MD simulations offer a dynamic view of the interactions between a ligand and its receptor over time. researchgate.netnih.govyoutube.com These simulations are crucial for understanding the conformational changes, stability, and flexibility of the ligand-receptor complex.
MD simulations are widely used to assess the stability of a ligand within the binding site of a protein. By simulating the system over nanoseconds, researchers can observe the dynamic behavior of the complex. Key parameters analyzed include:
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual residues or atoms over the course of the simulation. Lower RMSF values in the binding site residues upon ligand binding can indicate a stabilization of this region. Conversely, increased flexibility in certain loops might be necessary for ligand entry or exit. In a study of the indazole derivative bindarit (B1667084) with the K-Ras receptor, a decrease in RMSF of protein residues upon ligand binding suggested increased stability. nih.gov
Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and receptor are tracked throughout the simulation. The persistence of key hydrogen bonds is often a strong indicator of a stable and potent interaction. The 1-hydroxy group of "Indazole, 4-fluoro-1-hydroxy-" is capable of acting as a hydrogen bond donor, a feature that would be critical to analyze in MD simulations.
| MD Simulation Parameter | Information Provided | Indication of Stable Complex |
| Root Mean Square Deviation (RMSD) | Conformational stability of the protein and ligand. | Low and stable RMSD values over time. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Flexibility of individual residues. | Reduced fluctuation in binding site residues. nih.gov |
| Radius of Gyration (Rg) | Compactness of the protein structure. | Stable and consistent Rg values. nih.gov |
| Hydrogen Bond Analysis | Specific ligand-receptor interactions. | High occupancy of key hydrogen bonds. |
This table outlines common parameters used in MD simulations to assess the stability of ligand-receptor complexes.
The biological activity of a molecule is intimately linked to its three-dimensional conformation. The presence of the 4-fluoro and 1-hydroxy substituents on the indazole scaffold can significantly influence its preferred conformation.
In solution , the "Indazole, 4-fluoro-1-hydroxy-" moiety can adopt various conformations due to the rotation of the hydroxyl group and potential ring puckering, although the indazole core is largely planar. nih.govnih.gov The fluorine atom, due to its small size and high electronegativity, can influence the local electronic environment and may participate in non-covalent interactions, such as weak hydrogen bonds or dipole-dipole interactions, which can affect the conformational preference. nih.gov
In the bound state , the conformation of the ligand is dictated by the topology of the receptor's binding pocket. MD simulations can reveal the bioactive conformation of "Indazole, 4-fluoro-1-hydroxy-" when interacting with its target. Conformational analysis using molecular mechanics and quantum-mechanical methods can help understand the conformational preferences of substituted indazoles. researchgate.net For instance, the orientation of the 1-hydroxy group will be crucial for forming specific hydrogen bonds with the receptor, and the 4-fluoro group may be involved in favorable interactions with hydrophobic or electropositive regions of the binding site. The interplay between the energetic cost of adopting a specific conformation and the energetic gain from binding interactions determines the final bound pose and, consequently, the affinity of the molecule.
Chemical Reactivity and Reaction Mechanisms of Indazole, 4 Fluoro 1 Hydroxy
Intrinsic Reactivity of the Indazole Core and its Tautomeric Forms
The indazole ring is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This highly conjugated system possesses a unique reactivity profile. ossila.com The indazole core can undergo various chemical transformations, and its behavior is influenced by the presence and position of substituents. nih.gov The nitrogen-rich pyrazole moiety, in particular, contributes to its chemical character and its ability to coordinate with metal centers. ossila.comsmolecule.com
A crucial aspect of indazole chemistry is the existence of tautomeric forms: the 1H- and 2H-indazoles. The relative stability and population of these tautomers can be influenced by the solvent environment. For instance, the 1H-indazole tautomer is often dominant in non-polar solvents, while the 2H-form may be more prevalent in aqueous, buffered solutions. This tautomerism is a critical consideration in its reaction mechanisms, as the different forms exhibit distinct reactivity patterns. The specific isomer obtained in a reaction can depend on the substituents present on the ring. nih.gov The mechanism for reactions often involves the neutral indazole molecule rather than its protonated form, especially in acidic conditions where potential reactants like formaldehyde (B43269) are protonated. nih.gov
Reactivity Profile of the Fluorine Substituent at C4, including Nucleophilic Aromatic Substitution
The fluorine atom at the C4 position significantly modulates the electronic properties and reactivity of the indazole ring. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect enhances the electronic properties of the molecule and can make the indazole ring more susceptible to certain reactions. smolecule.com
Specifically, the fluorine substituent activates the aromatic ring for nucleophilic aromatic substitution (SNAr). ossila.comsmolecule.com The electron-withdrawing nature of the fluorine at C4 activates the indazole ring towards nucleophilic attack, particularly at the position para to the fluorine (C6). This allows for the displacement of other groups or the introduction of new functional groups under appropriate conditions. smolecule.comnih.gov While the fluorine atom itself can be displaced in some activated systems, it more commonly serves to activate other positions on the ring for substitution by nucleophiles such as amines or thiols. nih.gov The reactivity in SNAr reactions is a key feature for the further functionalization of fluoro-substituted indazoles. nih.gov
The table below summarizes the influence of the C4-fluoro substituent on the reactivity of the indazole core.
| Feature | Influence of C4-Fluoro Substituent | Supporting Evidence |
| Electronic Effect | Strong electron-withdrawing inductive effect (-I). | |
| Reactivity | Activates the aromatic ring towards nucleophilic attack. | ossila.comsmolecule.com |
| SNAr | Promotes Nucleophilic Aromatic Substitution, especially at the C6 position. | nih.gov |
| Functionalization | Enables the introduction of various functional groups via SNAr. | smolecule.comnih.gov |
Chemical Transformations Involving the N1-Hydroxyl Group (e.g., Oxidation, Reduction, Derivatization Reactions)
The N1-hydroxyl group is a key functional moiety that imparts specific reactivity to the molecule. This group can participate in a variety of chemical transformations, including oxidation, reduction, and derivatization.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a corresponding N-oxide, while the indazole ring system itself can be subject to reduction under specific conditions, though reactions at the N1-hydroxy group are distinct. While literature on the direct oxidation of the N1-hydroxyl group of this specific indazole is sparse, analogous hydroxyl groups on heterocyclic systems can be oxidized.
Derivatization Reactions: Chemical derivatization is a widely used strategy to modify the properties of a molecule or to prepare it for analysis. nih.govnih.gov The N1-hydroxyl group of Indazole, 4-fluoro-1-hydroxy- is a nucleophilic center and can be derivatized. nih.gov Common derivatization reactions for hydroxyl groups include:
Acylation: Reaction with acyl chlorides or anhydrides to form esters. researchgate.net
Silylation: Reaction with silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) ethers, which can enhance volatility for gas chromatography analysis. mdpi.com
Alkylation: Reaction with alkyl halides to form ethers.
These derivatization strategies can introduce a wide range of functional groups, altering the molecule's physical and chemical properties. nih.gov The choice of derivatization reagent and conditions is crucial for achieving the desired transformation. researchgate.net
Metal-Mediated and Catalytic Reactions Involving Indazole, 4-Fluoro-1-hydroxy- as a Ligand
The indazole scaffold, particularly with its nitrogen atoms and the N1-hydroxyl group, can act as an effective ligand in coordination chemistry, forming complexes with various transition metals.
Indazole derivatives are known to coordinate with metal centers through the nitrogen atoms of the pyrazole moiety. ossila.com The presence of the N1-hydroxyl group in Indazole, 4-fluoro-1-hydroxy- provides an additional potential coordination site. Copper(II) complexes with heterocyclic ligands have been extensively studied. nih.govnih.govmdpi.com These complexes often exhibit interesting structural and electronic properties. For example, copper(II) complexes with ligands containing hydrazide and phenanthroline have been synthesized and characterized. nih.govnih.gov The stability of such complexes can be evaluated under conditions that mimic physiological environments. mdpi.com While specific studies on the gold(I) complexes of Indazole, 4-fluoro-1-hydroxy- are not prevalent, indazoles can generally form complexes with a variety of metals, including iridium and europium, to create photosensitizers. ossila.com
The table below details the coordination aspects of indazole-type ligands.
| Metal Ion | Coordination Behavior | Potential Applications |
| Copper(II) | Forms stable complexes, often involving nitrogen heterocycles as ligands. nih.govnih.govmdpi.com | Catalysis, materials science. mdpi.commdpi.com |
| Gold(I) | Can coordinate with N-heterocyclic ligands. | Catalysis, medicinal chemistry. |
| Iridium(III), Europium(III) | Forms triplet photosensitizers with indazole ligands. ossila.com | Dye-sensitized solar cells, OLEDs. ossila.com |
| Palladium(II) | Forms catalytically active complexes for cross-coupling reactions. nih.govresearchgate.net | Organic synthesis. nih.govresearchgate.net |
| Rhodium(III) | Used in C-H activation and annulation reactions to form indazoles. mdpi.com | Organic synthesis. mdpi.com |
Indazole derivatives are not only ligands but can also be the products of metal-catalyzed reactions. Transition-metal-catalyzed C-H activation and annulation is a powerful strategy for synthesizing functionalized indazoles. mdpi.comresearchgate.net
Mechanistic studies have been conducted on these processes. For instance, in palladium-catalyzed reactions, a plausible mechanism involves the initial coordination of the indazole precursor to the palladium catalyst. researchgate.net This is often followed by a C-H activation step to form a metallacyclic intermediate. Subsequent steps, such as migratory insertion or reductive elimination, lead to the final functionalized indazole product. mdpi.com Similarly, rhodium(III)-catalyzed syntheses of indazoles are proposed to proceed through a rhodacyclic intermediate formed via C-H activation. mdpi.com Copper salts often play a role as an oxidant or co-catalyst in these transformations. nih.govmdpi.com The precise role of each metal component in these catalytic cycles is a subject of ongoing research. researchgate.net Silver(I) has also been shown to mediate the intramolecular oxidative C-H amination for the synthesis of 1H-indazoles, likely proceeding through a single electron transfer (SET) mechanism. acs.org
Mechanistic Investigations of Electrophilic and Nucleophilic Additions to Indazole, 4-Fluoro-1-hydroxy-
The aromatic nature of the indazole ring means it typically undergoes substitution rather than addition reactions. However, the initial step in electrophilic aromatic substitution and nucleophilic aromatic substitution is an addition.
Electrophilic Addition/Substitution: The indazole ring can react with electrophiles. The site of electrophilic attack is governed by the electron density of the ring, which is influenced by the existing substituents. The N1-hydroxyl and C4-fluoro groups have opposing electronic effects (the -OH is activating, the -F is deactivating), leading to complex regioselectivity. A detailed study on the reaction of NH-indazoles with formaldehyde (an electrophile) in acidic solution showed that the reaction proceeds through the neutral indazole reacting with protonated formaldehyde. nih.gov This highlights the nucleophilic character of the indazole nitrogen atoms.
Nucleophilic Addition/Substitution: As discussed in section 5.2, the C4-fluoro substituent activates the benzene portion of the indazole ring to nucleophilic attack. The mechanism of nucleophilic aromatic substitution (SNAr) involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The subsequent loss of the leaving group (in this case, potentially a different substituent activated by the fluorine) restores the aromaticity of the ring. nih.gov The presence of the electron-withdrawing fluorine atom is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. smolecule.com
Proton Transfer Pathways and Kinetic Isotope Effects
Proton transfer is a fundamental process in the chemistry of N-hydroxyindazoles, primarily involving the tautomerization between the N-hydroxy form and its corresponding N-oxide tautomer. The fluorine atom at the 4-position is expected to influence the acidity of the N-hydroxy proton and the stability of the respective tautomers.
Research on analogous systems, such as 1-hydroxy-1H-imidazoles, indicates the existence of two prototropic tautomers: the N-hydroxy and the N-oxide forms. researchgate.net This tautomerism is a key factor in their chemical reactivity. For "Indazole, 4-fluoro-1-hydroxy-", a similar equilibrium between the 1-hydroxy-4-fluoro-1H-indazole and the 4-fluoro-1H-indazole-N-oxide tautomers is anticipated.
Computational studies on related hydroxy-azole systems have shown that the energy barriers for proton transfer are significantly influenced by the solvent environment and the presence of proton-assisting molecules like water. nih.gov In aprotic solvents, intramolecular proton transfer may dominate, while in protic solvents, solvent-mediated proton transfer pathways become more significant.
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly those involving the breaking of a bond to a hydrogen atom. wikipedia.orglibretexts.org In the context of proton transfer in "Indazole, 4-fluoro-1-hydroxy-", substituting the hydroxyl proton with deuterium (B1214612) (D) would lead to a primary kinetic isotope effect (kH/kD). The magnitude of this effect provides insight into the nature of the transition state of the proton transfer reaction. princeton.edu
A large primary KIE (typically > 2) would suggest a transition state where the proton is significantly in-flight between the donor and acceptor atoms. princeton.edu Conversely, a small KIE (close to 1) might indicate a very early or very late transition state, or a mechanism where proton transfer is not the rate-determining step. columbia.edu
Table 1: Expected Primary Kinetic Isotope Effects for Proton Transfer in Indazole, 4-fluoro-1-hydroxy-
| Reaction Coordinate | Expected kH/kD | Interpretation |
| Symmetric O-H-N Transition State | Large (> 2) | Significant bond breaking in the transition state. |
| Early Transition State | Small (~1) | Minimal O-H bond cleavage in the transition state. |
| Late Transition State | Small (~1) | O-H bond is nearly fully broken in the transition state. |
It is important to note that these are expected values based on established principles of KIEs, and experimental determination would be necessary to confirm the precise values for "Indazole, 4-fluoro-1-hydroxy-".
Radical Mechanisms and Energy Landscapes
The N-hydroxy group in "Indazole, 4-fluoro-1-hydroxy-" can also participate in radical reactions. N-hydroxy compounds can act as precursors to nitrogen-centered radicals through processes like hydrogen atom transfer (HAT) or single-electron transfer (SET). beilstein-journals.org
The resulting indazolyl-N-oxyl radical can then engage in various transformations. Studies on other indazole derivatives have shown their ability to act as radical scavengers, indicating the potential for radical-based mechanisms. researchgate.netnih.govresearchgate.netdntb.gov.ua The presence of the fluorine atom may influence the stability and reactivity of these radical intermediates.
Potential radical-mediated reactions involving "Indazole, 4-fluoro-1-hydroxy-" could include:
Hydrogen Atom Transfer (HAT): The N-OH group can donate its hydrogen atom to a radical species, forming a stable indazolyl-N-oxyl radical.
Addition to Unsaturated Systems: The nitrogen-centered radical could add to double or triple bonds, initiating polymerization or other addition reactions.
Remote C-H Functionalization: Through a process like the Hofmann-Löffler-Freytag reaction, the nitrogen-centered radical could facilitate the functionalization of a remote C-H bond within the same molecule via a 1,5-HAT. nih.gov
Table 2: Plausible Radical Reactions of Indazole, 4-fluoro-1-hydroxy-
| Reaction Type | Reactant(s) | Product Type |
| Hydrogen Atom Transfer | Radical Initiator | Indazolyl-N-oxyl radical |
| Radical Addition | Alkene/Alkyne | Functionalized indazole |
| Remote C-H Halogenation | Halogen Source | Halogenated indazole derivative |
The energy landscape of a reaction depicts the potential energy of the system as a function of the reaction coordinate. For the tautomerization of "Indazole, 4-fluoro-1-hydroxy-", the energy landscape would feature minima corresponding to the stable tautomers (N-hydroxy and N-oxide forms) and a transition state representing the energy barrier for their interconversion. Computational studies on similar heterocyclic systems, such as other indazole derivatives, have been used to map these landscapes and understand the relative stabilities of tautomers and the feasibility of different reaction pathways. nih.govresearchgate.netresearchgate.netrsc.org The fluorine substituent is expected to modulate this landscape by altering the relative energies of the ground and transition states through its electronic effects.
Advanced Applications in Materials Science and Photochemistry
Indazole, 4-Fluoro-1-hydroxy- as a Building Block for Electronically Active Materials
4-Fluoro-1-hydroxy-indazole serves as a versatile precursor for the synthesis of advanced electronically active materials. The indazole nucleus itself is a highly conjugated system, and when substituted, gives rise to derivatives with tunable electronic properties. ossila.com The presence of the fluorine atom and the hydroxyl group at the N-1 position provides specific sites for further chemical modification, allowing for the construction of more complex semiconducting molecules and polymers. ossila.comgoogle.com The electron-withdrawing nature of the fluorine atom can be leveraged to adjust the energy levels of the resulting materials, a crucial aspect in the design of organic semiconductors. ossila.com The hydroxyl group, in addition to influencing intermolecular interactions, can act as a reactive handle for grafting the indazole unit onto other molecular scaffolds or polymer backbones.
Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The structural characteristics of fluorinated indazole derivatives make them promising candidates for use in organic optoelectronic devices. Specifically, they are investigated as building blocks for the synthesis of semiconducting materials tailored for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). ossila.com For OLEDs, the ability to tune the energy gap via fluorination is critical for achieving desired emission colors and improving device efficiency. ossila.combldpharm.com In OPVs, the same principle of energy level tuning helps in optimizing the absorption of sunlight and facilitating efficient charge separation and transport at the donor-acceptor interface. The inherent aromatic and heterocyclic nature of the indazole core contributes to the charge-carrying capabilities of materials derived from it. ossila.com
Role as a Chromophore Unit in Dye-Sensitized Solar Cells (DSSCs)
Indazole and its derivatives are recognized as powerful chromophore units due to their highly conjugated electronic structure. ossila.com This property is particularly valuable in the context of Dye-Sensitized Solar Cells (DSSCs). In a DSSC, a dye molecule (chromophore) is responsible for absorbing incident light and injecting an electron into a wide-bandgap semiconductor, typically titanium dioxide. The broad absorption and strong light-harvesting capabilities of indazole-based dyes are key to enhancing the power conversion efficiency of these solar cells. ossila.com The 4-fluoro-1-hydroxy-indazole scaffold can be incorporated into larger dye molecules, where the fluorine and hydroxyl groups can help to anchor the dye to the semiconductor surface and influence the electronic coupling necessary for efficient electron injection.
Coordination to Metal Centers for Photophysical Applications
The pyrazole-like nitrogen atoms within the indazole ring provide excellent coordination sites for metal ions. ossila.com This allows 4-fluoro-1-hydroxy-indazole to act as a ligand in the formation of metal complexes with interesting photophysical properties. Coordination with transition metals such as Iridium (Ir), Lanthanides (Ln), and Europium (Eu) has been noted for related indazole compounds. ossila.com The resulting coordination compounds can exhibit luminescence and are studied for applications in sensing, bio-imaging, and as components in light-emitting devices. mdpi.com The specific nature of the metal-ligand interaction dictates the electronic structure and, consequently, the absorption and emission properties of the complex. mdpi.comnih.gov
A significant application of metal complexes involving indazole ligands is in the design of triplet photosensitizers. 4-Fluoro-1-hydroxy-indazole can be used to form both homoleptic complexes, where all ligands are identical, and heteroleptic complexes, which incorporate different types of ligands. ossila.com These complexes, particularly those with heavy metal ions like iridium, are efficient at forming triplet excited states upon photoexcitation. Triplet photosensitizers are crucial in applications such as photodynamic therapy, photocatalysis, and phosphorescent OLEDs (PhOLEDs), where long-lived excited states are required.
Influence of Fluorine and Hydroxyl Groups on Intermolecular Interactions
The fluorine and hydroxyl substituents on the indazole core exert a profound influence on the solid-state packing and intermolecular interactions of the compound. These non-covalent interactions are critical in determining the bulk properties of materials, including their morphology, thermal stability, and charge transport characteristics.
The key interactions influenced by these groups include:
Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor, while the nitrogen atoms of the indazole ring and the fluorine atom can act as hydrogen bond acceptors. researchgate.net The formation of OH···N or OH···F hydrogen bonds can direct crystal packing and stabilize specific molecular conformations. nih.gov
π-π Stacking: The aromatic indazole ring facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. The fluorine substituent can modulate the electron density of the aromatic system, thereby tuning the strength and geometry of these stacking interactions. ossila.com
The interplay of these interactions is complex, with the hydroxyl group primarily introducing strong hydrogen-bonding capabilities and the fluorine atom influencing the electronic landscape and enabling weaker hydrogen and halogen bonds. ossila.com
Interactive Data Table: Summary of Influential Groups and Interactions
| Functional Group | Type of Interaction | Significance in Materials Science |
| Indazole Core | π-π Stacking | Facilitates charge transport in organic semiconductors. |
| Hydroxyl (-OH) | Hydrogen Bonding (Donor) | Directs crystal packing, enhances solubility in polar solvents, provides a reactive site for functionalization. |
| Fluorine (-F) | Hydrogen Bonding (Acceptor), Halogen Bonding, Dipole-Dipole | Modulates electronic properties (energy levels), influences molecular conformation, and fine-tunes intermolecular forces. ossila.comresearchgate.netnih.gov |
| Pyrazole (B372694) Moiety | Metal Coordination | Enables formation of photophysically active metal complexes for OLEDs and sensors. ossila.commdpi.com |
Future Directions and Emerging Research Avenues for Indazole, 4 Fluoro 1 Hydroxy
Development of Chemo- and Regioselective Synthetic Methods under Sustainable Conditions
The synthesis of substituted indazoles is a well-established field, yet the specific and controlled synthesis of polysubstituted derivatives like Indazole, 4-fluoro-1-hydroxy- remains a challenge. nih.govresearchgate.net Future research will necessarily focus on developing synthetic protocols that are not only efficient but also adhere to the principles of green and sustainable chemistry. researchgate.net
Current synthetic strategies for related fluorinated indazoles often rely on multi-step processes that may involve harsh reagents or challenging purification procedures. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole has been achieved through a three-step reaction involving bromination, ring closure, and deprotection, which highlights the complexity of creating polysubstituted indazoles. google.com
Emerging research is aimed at overcoming these limitations by focusing on:
Catalyst Efficiency: Exploring novel catalytic systems, including earth-abundant metals or even metal-free conditions, to replace hazardous or expensive catalysts. nih.gov Copper-catalyzed cyclization has been shown to be effective for some indazole syntheses, but future work could focus on lowering catalyst loading and operating at milder temperatures. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. C-H activation is a particularly promising strategy, as demonstrated by Rh(III)-promoted [4+1] cyclization for other indazole derivatives, which offers high atom efficiency. nih.gov
Sustainable Solvents and Conditions: Shifting towards the use of greener solvents, lower reaction temperatures, and reduced energy consumption to minimize the environmental impact of synthesis.
| Synthetic Strategy | Current Challenges for Related Indazoles | Future Sustainable Goals for Indazole, 4-fluoro-1-hydroxy- |
| Multi-step Synthesis | Often requires isolation of intermediates, leading to lower overall yields and increased waste. google.com | Development of one-pot or tandem reactions to improve efficiency. organic-chemistry.org |
| Catalysis | Reliance on precious metals or high catalyst loading in some methods. nih.govnih.gov | Use of earth-abundant metal catalysts or metal-free conditions; high turnover numbers. nih.gov |
| Reagents & Conditions | Use of harsh reagents (e.g., strong acids/bases) and high temperatures. organic-chemistry.org | Application of mild reaction conditions and benign reagents. google.comnih.gov |
| Selectivity | Achieving specific regioselectivity in polysubstituted systems can be difficult. | High chemo- and regioselectivity through advanced catalyst and directing group design. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling the rapid prediction of reaction outcomes and the design of novel synthetic pathways. rjptonline.orgresearchgate.net For a complex target like Indazole, 4-fluoro-1-hydroxy-, these computational tools offer a significant advantage.
Future research in this area will likely involve:
Forward-Reaction Prediction: Utilizing ML models to predict the products, yields, and potential side products of a given set of reactants and conditions. nih.gov This can save significant time and resources in the lab by identifying the most promising synthetic routes before experimentation begins. These models are trained on vast datasets of known chemical reactions to infer outcomes for new or unpublished transformations. nih.gov
Retrosynthesis Planning: Employing AI-driven retrosynthesis tools to propose viable synthetic pathways from the target molecule back to simple, commercially available starting materials. This can uncover novel and more efficient routes that might not be obvious to a human chemist.
Reaction Optimization: Using ML algorithms to analyze the complex interplay of variables in a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity. eurekalert.orgchemeurope.com This is particularly crucial for controlling the regioselectivity of functionalization on the indazole ring.
De Novo Compound Design: Designing new derivatives of Indazole, 4-fluoro-1-hydroxy- with specific desired properties. By learning the relationship between chemical structure and function, AI models can generate novel molecular structures tailored for specific applications, such as kinase inhibition or materials science. nih.gov
Exploration of Novel Chemical Reactivity and Catalytic Phenomena
The unique electronic properties imparted by the fluorine atom and the N-hydroxy group suggest that Indazole, 4-fluoro-1-hydroxy- could exhibit novel chemical reactivity. The fluorine at the C4 position acts as an electron-withdrawing group, which can influence the acidity and reactivity of the entire heterocyclic system. ossila.com The N-hydroxy group can act as a coordinating site for metal ions, a directing group for further functionalization, or a precursor to a reactive N-oxide.
Future research directions include:
Directed C-H Functionalization: Using the N-hydroxy group as a directing group to achieve selective C-H activation and functionalization at other positions on the indazole ring. This would provide a powerful tool for building molecular complexity.
Catalyst and Ligand Development: Investigating the potential of Indazole, 4-fluoro-1-hydroxy- and its derivatives as ligands for transition metal catalysts. The pyrazole (B372694) moiety of the indazole core is known to coordinate with metal centers, and the specific electronic and steric profile of this compound could lead to catalysts with unique reactivity and selectivity. ossila.com
Novel Cycloaddition Reactions: Exploring the dienophilic or dipolarophilic nature of the indazole core, as modified by its substituents, in cycloaddition reactions to build more complex heterocyclic systems.
Photoredox Catalysis: Investigating the electrochemical properties of the scaffold to determine its suitability as a photoredox catalyst or as a substrate in photocatalytic reactions, expanding its synthetic utility.
Design of Next-Generation Functional Materials Incorporating the Indazole, 4-Fluoro-1-hydroxy- Scaffold
The highly conjugated indazole ring system is a promising platform for the development of advanced functional materials. ossila.com The introduction of a fluorine atom provides a means to tune the electronic properties, such as the energy gap, which is a critical parameter in organic electronics. ossila.com The N-hydroxy group offers a convenient handle for polymerization or grafting onto surfaces.
Emerging research avenues in materials science for this scaffold include:
Organic Electronics: Designing and synthesizing semiconducting molecules and polymers for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The fluorinated indazole core could be a key building block for creating materials with improved charge transport and stability. ossila.com
Dye-Sensitized Solar Cells (DSSCs): Developing novel dyes based on the Indazole, 4-fluoro-1-hydroxy- chromophore. Its ability to coordinate with metal centers (e.g., Iridium, Europium) could lead to the formation of efficient triplet photosensitizers for DSSC applications. ossila.com
Energy Storage: Exploring the use of indazole derivatives as additives for electrolytes in high-voltage batteries. Related compounds like 5-hydroxy-1H-indazole have been shown to be effective in passivating electrode surfaces, and the unique properties of the fluoro-hydroxy derivative could offer similar or enhanced benefits. ossila.com
Sensors and Probes: Functionalizing the scaffold to create chemosensors that respond to specific analytes through changes in their photophysical properties (e.g., fluorescence or color).
| Potential Application | Key Property of the Scaffold | Research Goal |
| Organic Electronics (OLEDs, OPVs) | Highly conjugated system; Fluorine for energy gap tuning. ossila.com | Develop stable, efficient organic semiconducting materials. |
| Dye-Sensitized Solar Cells (DSSCs) | Strong chromophore; Ability to coordinate with metal centers. ossila.com | Create novel photosensitizers with high light-to-energy conversion efficiency. |
| Energy Storage | Potential for electrode surface passivation. ossila.com | Design electrolyte additives to improve battery performance and lifespan. |
| Chemical Sensors | Modifiable core for receptor sites; Tunable photophysics. | Synthesize selective and sensitive fluorescent probes for specific analytes. |
Q & A
Q. Can 4-fluoro-1-hydroxyindazole derivatives be repurposed for antiviral applications, such as HIV?
- Methodological Answer : Screen derivatives against HIV-1 reverse transcriptase (RT) using a fluorescence-based assay (dUTP incorporation inhibition). Compare with nevirapine as a reference inhibitor. Molecular dynamics can assess RT binding pocket adaptability .
Q. What advanced spectroscopic techniques elucidate hydrogen-bonding networks in indazole crystals?
Q. How can machine learning (ML) accelerate the discovery of novel indazole-based therapeutics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
